molecular formula C14H17NO3 B183579 ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate CAS No. 152712-44-2

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Cat. No.: B183579
CAS No.: 152712-44-2
M. Wt: 247.29 g/mol
InChI Key: NGXHDIFRFPQYPV-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoline-2-one derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

    Quinoline-2,3-dione derivatives: These are oxidation products of the compound and have distinct chemical properties.

Uniqueness

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXHDIFRFPQYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) was added bromoethyl pyruvate (40 mL, 0.29 mol) dropwise over 30 minutes. Following 24 hours of stirring, the reaction mixture was filtered, the filter cake rinsed well with tetrahydrofuran (100 mL) and the filtrate concentrated under reduced pressure to dryness to give 79.7 g of the desired compound as a red oil.
Quantity
75.5 mL
Type
reactant
Reaction Step One
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add bromoethyl pyruvate (40 mL, 0.29 mol) to a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) dropwise over 30 minutes. Stir for 24 hours, filter the reaction mixture, rinse the filter cake well with tetrahydrofuran (100 mL), and concentrate the filtrate under reduced pressure to provide the desired compound as a red oil (79.7 g).
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
75.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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